molecular formula C9H6ClNO3 B13670154 7-Chloro-2-oxoindoline-6-carboxylic acid

7-Chloro-2-oxoindoline-6-carboxylic acid

Cat. No.: B13670154
M. Wt: 211.60 g/mol
InChI Key: GDOYAGAHUXKFJE-UHFFFAOYSA-N
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Description

7-Chloro-2-oxoindoline-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-oxoindoline-6-carboxylic acid typically involves the reaction of indole derivatives with chlorinating agents under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the selective chlorination of the indole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the chlorination of indole derivatives followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Chloro-2-oxoindoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Chloro-2-oxoindoline-1-carboxylic acid
  • 6-Chloro-2-oxoindoline-5-carboxylic acid
  • 2-Oxoindoline-3-carboxylic acid

Comparison: 7-Chloro-2-oxoindoline-6-carboxylic acid is unique due to its specific chloro substitution at the 7th position, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and offers unique reactivity in synthetic applications .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

7-chloro-2-oxo-1,3-dihydroindole-6-carboxylic acid

InChI

InChI=1S/C9H6ClNO3/c10-7-5(9(13)14)2-1-4-3-6(12)11-8(4)7/h1-2H,3H2,(H,11,12)(H,13,14)

InChI Key

GDOYAGAHUXKFJE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)C(=O)O)Cl)NC1=O

Origin of Product

United States

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